Concanamycin A, 8-deethyl-8-methyl- is a potent macrolide antibiotic derived from the fermentation of Streptomyces griseus. It is known for its ability to inhibit vacuolar-type ATPase, an enzyme critical for acidifying intracellular compartments, thereby affecting various cellular processes. This compound is particularly significant in research related to cancer, apoptosis, and immune responses.
Concanamycin A is primarily sourced from the fermentation of Streptomyces griseus and other related actinomycetes. The compound has been isolated and characterized through various methods, including chromatographic techniques and spectroscopic analysis. Its structural properties have been extensively studied to understand its biological activity and potential therapeutic applications.
Concanamycin A belongs to the class of plecomacrolides, a subgroup of macrolide antibiotics. It is structurally related to other compounds such as bafilomycin A1 and has been classified based on its mechanism of action as a specific inhibitor of vacuolar-type ATPases.
The synthesis of Concanamycin A has been approached through both natural extraction and synthetic methodologies. The natural extraction involves culturing Streptomyces griseus under specific conditions to maximize yield. Synthetic approaches often utilize complex organic synthesis techniques that include:
One notable synthetic route involves the use of Julia olefination and Yamaguchi macrolactonization techniques, which allow for the selective formation of the desired carbon-carbon bonds while maintaining stereochemical integrity. The synthesis often requires multiple steps, including protection-deprotection strategies and functional group transformations to achieve the final product with high purity.
The molecular structure of Concanamycin A features a large macrocyclic ring with several functional groups that contribute to its biological activity. The core structure includes:
The molecular formula for Concanamycin A is C_27H_41NO_9, with a molecular weight of approximately 505.6 g/mol. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided detailed insights into its conformation and spatial arrangement.
Concanamycin A participates in several chemical reactions that are pivotal for its biological function. Key reactions include:
The mechanism by which Concanamycin A inhibits vacuolar-type ATPases involves binding to specific sites on the enzyme, preventing proton translocation. This inhibition has downstream effects on cellular processes such as autophagy and apoptosis, making it a valuable tool in cancer research.
The mechanism of action of Concanamycin A primarily revolves around its role as an inhibitor of vacuolar-type ATPase. By obstructing this enzyme's function, Concanamycin A effectively:
Studies indicate that Concanamycin A exhibits an IC50 value in the nanomolar range for inhibiting vacuolar-type ATPase activity, showcasing its potency compared to other inhibitors like bafilomycin A1.
Concanamycin A is typically presented as a white to off-white powder. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water due to its lipophilic nature.
Key chemical properties include:
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time.
Concanamycin A serves multiple roles in scientific research:
The structural foundation of 8-deethyl-8-methyl concanamycin A is a highly functionalized 18-membered macrolactone ring characteristic of plecomacrolide antibiotics. This macrocyclic core provides the scaffold for stereospecific functionalization that dictates biological activity. The ring system incorporates multiple chiral centers—notably at C-7, C-8, C-9, C-10, C-11, C-17, and C-18—that enforce a rigid, folded conformation essential for target engagement. The trans/cis configuration of conjugated diene systems between C-3–C-4 and C-13–C-14 contributes to the spatial orientation of key pharmacophores toward the molecule's concave face, creating a complementary binding surface for molecular targets [1] [3].
The C-8 and C-9 positions represent critical modification sites that dramatically influence target specificity and potency:
C-8 Alkylation: Replacement of the native ethyl group (concanamycin A) with a methyl group reduces the C-8 side chain from -CH₂CH₃ to -CH₃. This subtle alteration decreases steric bulk while increasing electron density at the adjacent hemiketal oxygen. SAR studies demonstrate that C-8 alkyl modifications directly modulate Nef inhibitory activity, with methyl substitution enhancing therapeutic ratios over ethyl derivatives [1].
C-9 Acylation: The hydroxyl at C-9 serves as a site for esterification in semi-synthetic analogs. Acylation with lipophilic groups (e.g., benzoyl, nicotinyl) enhances membrane permeability but may increase lysosomal neutralization. The unmodified C-9-OH in natural concanamycins maintains optimal hydrogen bonding with the V-ATPase c-subunit, while synthetic acyl groups disrupt this interaction, redirecting selectivity toward HIV-Nef inhibition [1].
Table 1: Bioactivity Modulation through C-8/C-9 Modifications
Modification Pattern | Nef IC₅₀ (nM) | Lysosomal Neutralization IC₅₀ (nM) | Therapeutic Ratio |
---|---|---|---|
Native Concanamycin A (C-8 ethyl) | 0.18 | 1,700 | 9,444 |
8-Deethyl-8-methyl (C-8 methyl) | 0.12* | 2,500* | 20,833* |
C-9 Benzoyl derivative | 0.35 | 850 | 2,429 |
C-9 Nicotinyl derivative | 0.29 | 920 | 3,172 |
*Estimated based on SAR trends in [1]
The hemiketal system (C-1–O–C-19) creates a rigid, spiro-linked 6-membered ring that constrains macrolactone conformation. 8-Deethyl-8-methyl substitution influences hemiketal stability through altered steric compression at C-8, increasing ring strain by ~1.2 kcal/mol according to computational models. Glycosylation at C-21 involves a 2,6-dideoxy-4-O-carbamoyl-β-D-arabinohexopyranose moiety. This sugar unit engages in critical hydrogen bonding with target proteins; removal abolishes both V-ATPase and Nef inhibition. Semi-synthetic modifications to the carbamoyl group (-CONH₂) reduce lysosomal off-target effects while preserving anti-Nef activity at sub-nanomolar concentrations [3] [4].
8-Deethyl-8-methyl concanamycin A possesses the molecular formula C₄₅H₇₃NO₁₄, representing a 22 Dalton reduction from native concanamycin A (C₄₆H₇₅NO₁₄) due to ethyl-to-methyl substitution [3]. The compound retains 17 chiral centers with absolute configurations:
Crystallographic analysis confirms that C-8 methylation induces a 0.3Å inward shift of the C-7–C-9 backbone, increasing the dihedral angle between C-7–C-8–C-9–O from 157° to 164°. This subtle conformational change enhances hydrophobic contact area with the Nef-AP1 binding interface [1] [4].
The compound exhibits characteristic stability and solubility constraints of polyketide macrolides:
Serum-containing media: t₁/₂ > 72 hours (protein binding stabilizes conformation) [3]
Solubility:
Table 2: Physicochemical Properties of 8-Deethyl-8-methyl Concanamycin A
Property | Value | Analytical Method | Significance |
---|---|---|---|
Molecular Weight | 844.08 g/mol | HRMS (ESI-) | Calcd. for C₄₅H₇₃NO₁₄ [M-H]⁻: 844.5157 |
log P (octanol/water) | 4.2 ± 0.3 | Shake-flask HPLC | High membrane permeability |
pKa | 9.1 (hemiketal OH) | Potentiometry | pH-dependent hydrolysis |
Melting Point | Decomp. >125°C | DSC | Amorphous solid |
λmax (UV-Vis) | 238, 282 nm | Photodiode array | Conjugated diene monitoring |
The crystalline form is exceptionally hygroscopic, requiring storage at -20°C under argon. Lyophilization from tert-butanol/water mixtures produces a stable amorphous powder with residual solvents <0.5% (ICH Q3C). In plasma, 98% undergoes protein binding primarily to α₁-acid glycoprotein, limiting free fraction but extending pharmacokinetic half-life [3] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7